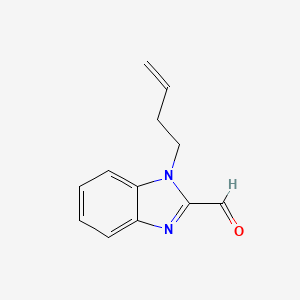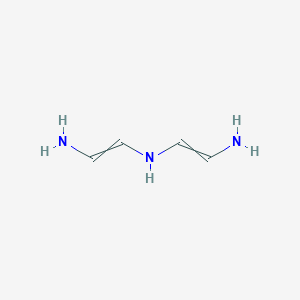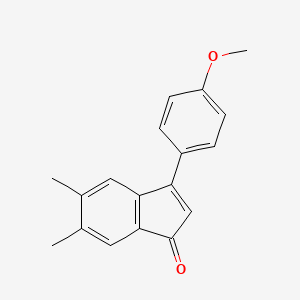
1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- is an organic compound that belongs to the class of indenones. Indenones are known for their unique structural features, which include a fused ring system consisting of a benzene ring and a cyclopentene ring with a ketone group. This particular compound is characterized by the presence of a methoxyphenyl group at the 3-position and two methyl groups at the 5 and 6 positions of the indenone core.
Métodos De Preparación
The synthesis of 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 3-(4-methoxyphenyl)-1H-indene with a suitable oxidizing agent to introduce the ketone functionality at the 1-position. The reaction conditions typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial production methods for this compound may involve large-scale oxidation reactions using continuous flow reactors to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: Research studies have explored the biological activities of indenone derivatives, including their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules that target specific biological pathways.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate various biological processes, including enzyme activity and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- can be compared with other similar compounds, such as:
1H-Inden-1-one, 3-phenyl-: This compound lacks the methoxy group and methyl substituents, resulting in different chemical and biological properties.
1H-Inden-1-one, 3-(4-hydroxyphenyl)-: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s reactivity and biological activity.
1H-Inden-1-one, 3-(4-chlorophenyl)-:
The uniqueness of 1H-Inden-1-one, 3-(4-methoxyphenyl)-5,6-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
705255-92-1 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-5,6-dimethylinden-1-one |
InChI |
InChI=1S/C18H16O2/c1-11-8-16-15(10-18(19)17(16)9-12(11)2)13-4-6-14(20-3)7-5-13/h4-10H,1-3H3 |
Clave InChI |
PHIGWPFCWWHKJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C(=O)C=C2C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


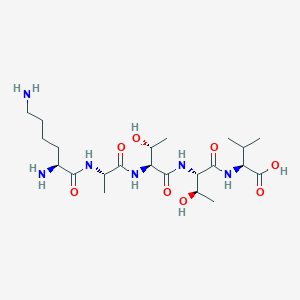
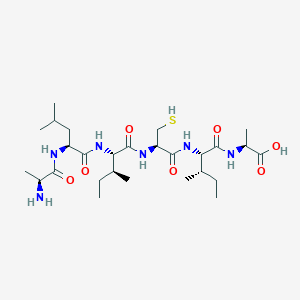
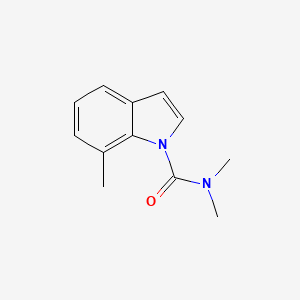
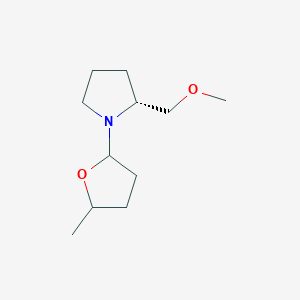

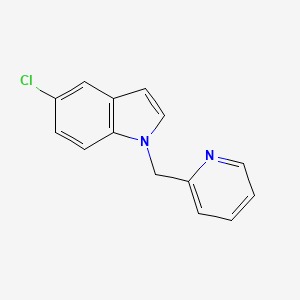
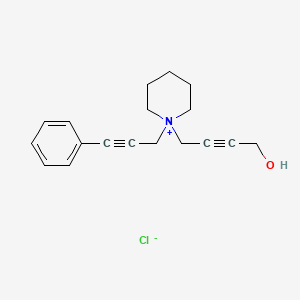
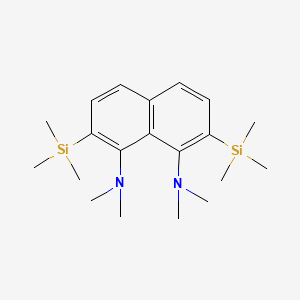
![[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol](/img/structure/B12522172.png)
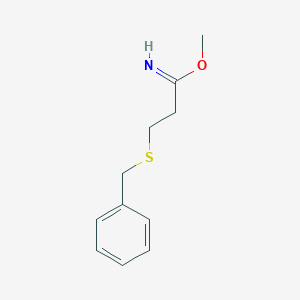
![Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]-](/img/structure/B12522186.png)
![5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12522190.png)
